Xopenex HFA

Overview

Description

Synthesis Analysis

The synthesis of compounds like Xopenex HFA often involves intricate processes to ensure efficacy and stability. While specific synthesis pathways for Xopenex HFA are proprietary and not detailed in public scientific literature, studies on similar compounds provide insights into potential methods. For instance, the synthesis of complex binuclear compounds with specific ligands suggests methodologies that might be applicable to the synthesis of Xopenex HFA, focusing on achieving desired structural configurations and functionalities (Towatari et al., 2013)1.

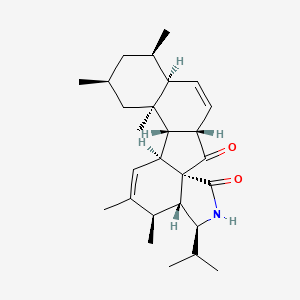

Molecular Structure Analysis

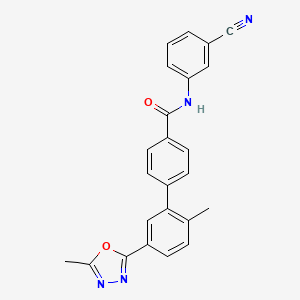

The molecular structure of Xopenex HFA, like other drugs, is crucial for its function. Its structure is designed to bind selectively to β2-adrenergic receptors, inducing bronchodilation. Research on similar molecular structures emphasizes the importance of ligand orientation and metal coordination in achieving therapeutic effects (Dong et al., 1999)2. These studies underscore the precision needed in molecular design to ensure effective receptor interaction and drug action.

Chemical Reactions and Properties

Xopenex HFA, as with other drugs, undergoes various chemical reactions that influence its pharmacokinetics and pharmacodynamics. The interaction with biological molecules and the resulting reactions can significantly affect its efficacy and safety profile. The study of similar compounds provides insights into these interactions, demonstrating the complexity of drug action at the molecular level (Gillingham & Fei, 2013)3.

Physical Properties Analysis

The physical properties of a drug, including solubility, stability, and volatility, are pivotal for its delivery and efficacy. For instance, the volatility of certain compounds can be harnessed for inhalation therapies, a delivery method relevant for Xopenex HFA (Xu et al., 2000)4. Understanding these properties is essential for formulating the drug in a way that maximizes its therapeutic potential while minimizing adverse effects.

Chemical Properties Analysis

The chemical properties of Xopenex HFA, including its reactivity, oxidation potential, and interaction with other molecules, dictate its behavior in biological systems. Studies on compounds with fluoride bridges, for example, reveal the significance of such chemical features in determining molecular interactions and stability (Dreiser et al., 2012)5. These insights are critical for tailoring drug properties to achieve desired therapeutic outcomes.

Scientific Research Applications

Lung Delivery Efficiency

- In Vitro Comparison with Flovent HFA: A study compared the lung delivery of Xopenex HFA and Flovent HFA using Vortex and AeroChamber Plus holding chambers. The research found that mouth-throat deposition was significantly reduced for both drugs when used with these chambers, as opposed to Metered-Dose Inhaler (MDI) alone (Golshahi, Zuberbuhler, & Finlay, 2010).

Stability of Levalbuterol in Mixtures

- Stability in Nebulizer Solution: Another study assessed the stability of levalbuterol, the active component of Xopenex, in a mixture with ipratropium nebulizer solution. It was observed that the concentration of levalbuterol remained within the acceptable limits over a period of 28 days at room temperature, indicating good stability (Yamreudeewong, Teixeira, & Mayer, 2008).

Prescribing Trends

- Usage in Community Hospitals: A study on prescribing trends for levalbuterol at a community hospital revealed increased usage under the assumption of better tolerance in patients with tachycardia, though its theoretical superiority in bronchodilation compared to albuterol was not well substantiated in hospitalized patients (Verkleeren & Lipchick, 2009).

Delivery and Performance

- Aerosol Delivery with Valved Holding Chambers: Research on the performance of AeroChamber Plus and AeroChamber Max VHCs in delivering hydrofluoroalkane-propelled levalbuterol indicated that both VHCs effectively delivered levalbuterol with small differences in fine-particle mass, which are unlikely to be clinically important (Coppolo, Mitchell, & Nagel, 2006).

Mechanism of Action

Target of Action

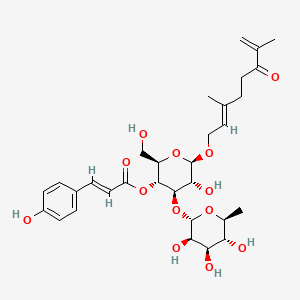

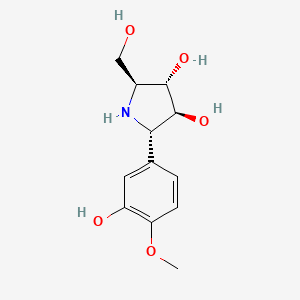

Xopenex HFA, also known as ®-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate, primarily targets beta2-adrenergic receptors on airway smooth muscle . These receptors play a crucial role in the regulation of airway muscle tone and lung ventilation.

Mode of Action

Xopenex HFA acts as a relatively selective beta2-adrenergic receptor agonist . Upon binding to these receptors, it activates an enzyme called adenylate cyclase . This activation leads to an increase in the intracellular concentration of cyclic-3’, 5’-adenosine monophosphate (cyclic AMP) .

Biochemical Pathways

The increase in cyclic AMP is associated with the activation of protein kinase A , which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This process relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles . Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways .

Safety and Hazards

properties

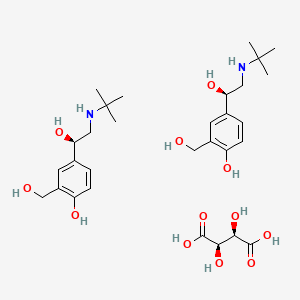

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOXPNYIJRDVRE-RVHANOPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate | |

CAS RN |

661464-94-4 | |

| Record name | Levalbuterol tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661464-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)